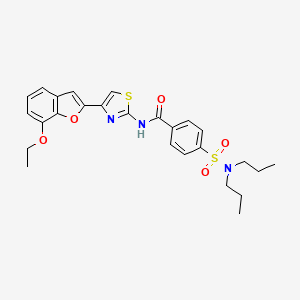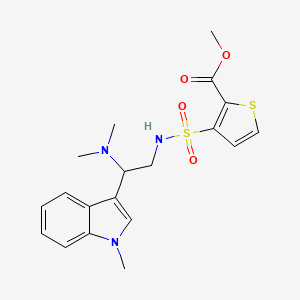
(E)-4-(Dimethylamino)-N-(2-hydroxy-2-thiophen-2-ylpropyl)but-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-(Dimethylamino)-N-(2-hydroxy-2-thiophen-2-ylpropyl)but-2-enamide, also known as DMAPT, is a small molecule inhibitor that has been shown to have potential therapeutic properties in various diseases.
Mecanismo De Acción
(E)-4-(Dimethylamino)-N-(2-hydroxy-2-thiophen-2-ylpropyl)but-2-enamide inhibits the activity of the transcription factor NF-κB, which is involved in the regulation of various cellular processes, including inflammation, cell proliferation, and apoptosis. By inhibiting NF-κB activity, (E)-4-(Dimethylamino)-N-(2-hydroxy-2-thiophen-2-ylpropyl)but-2-enamide can reduce inflammation and induce cell death in cancer cells.
Biochemical and Physiological Effects:
(E)-4-(Dimethylamino)-N-(2-hydroxy-2-thiophen-2-ylpropyl)but-2-enamide has been shown to have anti-inflammatory effects in various in vitro and in vivo models. It can reduce the production of pro-inflammatory cytokines and chemokines, as well as the infiltration of immune cells into inflamed tissues. (E)-4-(Dimethylamino)-N-(2-hydroxy-2-thiophen-2-ylpropyl)but-2-enamide has also been shown to induce apoptosis in cancer cells through the activation of the caspase pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(E)-4-(Dimethylamino)-N-(2-hydroxy-2-thiophen-2-ylpropyl)but-2-enamide is a small molecule inhibitor that can be easily synthesized and purified. It has been shown to have low toxicity and high selectivity for NF-κB inhibition. However, (E)-4-(Dimethylamino)-N-(2-hydroxy-2-thiophen-2-ylpropyl)but-2-enamide has limited solubility in aqueous solutions, which can affect its bioavailability and efficacy in in vivo models.
Direcciones Futuras
For (E)-4-(Dimethylamino)-N-(2-hydroxy-2-thiophen-2-ylpropyl)but-2-enamide research include the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the evaluation of its efficacy in clinical trials. (E)-4-(Dimethylamino)-N-(2-hydroxy-2-thiophen-2-ylpropyl)but-2-enamide may also have potential applications in combination therapies with other drugs or immunotherapies.
Métodos De Síntesis
(E)-4-(Dimethylamino)-N-(2-hydroxy-2-thiophen-2-ylpropyl)but-2-enamide can be synthesized through a multi-step process involving the reaction of 2-bromo-1-(2-hydroxy-2-thiophen-2-yl)propan-1-one with dimethylamine, followed by the reaction with 2-bromo-1-(4-methoxyphenyl)but-2-ene-1-one. The final product is obtained through purification and isolation steps.
Aplicaciones Científicas De Investigación
(E)-4-(Dimethylamino)-N-(2-hydroxy-2-thiophen-2-ylpropyl)but-2-enamide has been extensively studied for its potential therapeutic properties in various diseases, including cancer, inflammatory diseases, and neurodegenerative diseases. It has been shown to have anti-inflammatory and anti-tumor properties, as well as the ability to induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
(E)-4-(dimethylamino)-N-(2-hydroxy-2-thiophen-2-ylpropyl)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c1-13(17,11-6-5-9-18-11)10-14-12(16)7-4-8-15(2)3/h4-7,9,17H,8,10H2,1-3H3,(H,14,16)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GISIKYKVWRGGHC-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C=CCN(C)C)(C1=CC=CS1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CNC(=O)/C=C/CN(C)C)(C1=CC=CS1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-azaspiro[3.3]heptane-6-carboxylate;hydrochloride](/img/structure/B2524975.png)

![[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl 4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B2524977.png)
![3-(4-chlorobenzyl)-8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2524979.png)
![1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-hydroxycyclobutane-1-carboxylic acid](/img/structure/B2524984.png)

![N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2524988.png)
![3-(3,4-dimethoxyphenethyl)-5-(3-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2524989.png)


![N-(4-chlorobenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2524995.png)
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2524996.png)
![3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl acetate](/img/structure/B2524997.png)